5b-Cholestane-3a,7a,12a,23R,25-pentol
Overview
Description
5b-Cholestane-3a,7a,12a,23R,25-pentol is a steroid compound with the molecular formula C27H48O5. It is characterized by the presence of five hydroxyl groups at positions 3, 7, 12, 23, and 25 on the cholestane backbone. This compound is a metabolite found in human blood plasma and is derived from bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5b-Cholestane-3a,7a,12a,23R,25-pentol typically involves the hydroxylation of cholestane derivatives. One common method includes the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of cholestane, followed by further hydroxylation steps to introduce the additional hydroxyl groups .
Industrial Production Methods
The process would require stringent control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5b-Cholestane-3a,7a,12a,23R,25-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups, forming less hydroxylated derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce less hydroxylated cholestane derivatives .
Scientific Research Applications
5b-Cholestane-3a,7a,12a,23R,25-pentol has several applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of hydroxylated steroids.
Biology: The compound is studied for its role in bile acid metabolism and its presence in human blood plasma.
Medicine: Research on this compound contributes to understanding metabolic disorders related to bile acid synthesis.
Industry: It is used in the synthesis of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 5b-Cholestane-3a,7a,12a,23R,25-pentol involves its interaction with enzymes involved in bile acid metabolism. The hydroxyl groups on the compound allow it to participate in various biochemical pathways, influencing the synthesis and regulation of bile acids. The molecular targets include enzymes such as cytochrome P450, which play a crucial role in hydroxylation reactions .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with hydroxyl groups at positions 3, 7, and 12.
Nor Cholic Acid: A bile acid analogue with a similar structure but different hydroxylation pattern.
5b-Cholestane-3a,7a,12a,24R,25-pentol: A stereoisomer with a hydroxyl group at position 24 instead of 23
Uniqueness
5b-Cholestane-3a,7a,12a,23R,25-pentol is unique due to its specific hydroxylation pattern, which influences its biochemical properties and interactions. This distinct structure makes it valuable for studying specific metabolic pathways and developing targeted pharmaceuticals .
Properties
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSBBBPDYVCAKC-DYGXNTOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225103 | |
Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59906-14-8 | |
Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59906-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701225103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5b-Cholestane-3a,7a,12a,23R,25-pentol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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